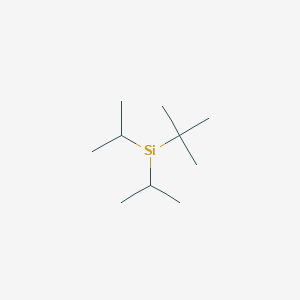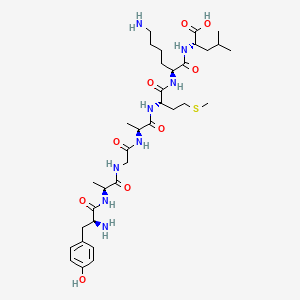![molecular formula C11H12N2S B14246726 N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine CAS No. 402559-76-6](/img/structure/B14246726.png)
N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine is a compound that features a benzene ring substituted with a thiophene group and two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Thiophen-2-yl)methyl]benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with thiophen-2-ylmethanol under specific conditions. One common method involves the use of a condensation reaction where the thiophen-2-ylmethanol is reacted with benzene-1,4-diamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl~3~) or thionyl chloride (SOCl~2~). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-[(Thiophen-2-yl)methyl]benzene-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of biological processes and as a probe for detecting specific biomolecules.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N1-[(Thiophen-2-yl)methyl]benzene-1,4-diamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine:
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxaldehyde share the thiophene ring but differ in their substitution patterns and properties.
Benzene-1,4-diamine derivatives: Compounds such as benzene-1,4-diamine and its substituted analogs have similar core structures but different functional groups.
Uniqueness
This compound is unique due to the combination of the thiophene and benzene-1,4-diamine moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific interactions with biological targets or advanced material properties.
Eigenschaften
CAS-Nummer |
402559-76-6 |
|---|---|
Molekularformel |
C11H12N2S |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
4-N-(thiophen-2-ylmethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H12N2S/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8,12H2 |
InChI-Schlüssel |
ZNARLHQMPCPQNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CNC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


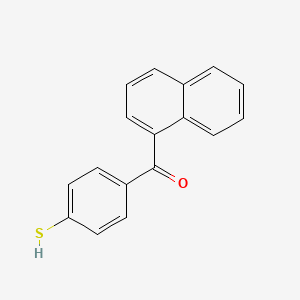
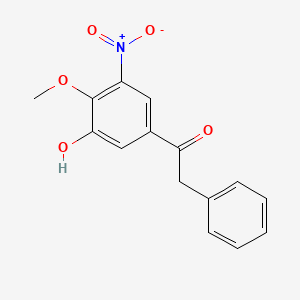
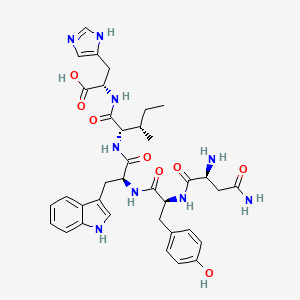
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)](/img/structure/B14246667.png)
![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)

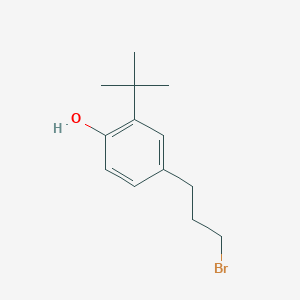
![[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate](/img/structure/B14246681.png)
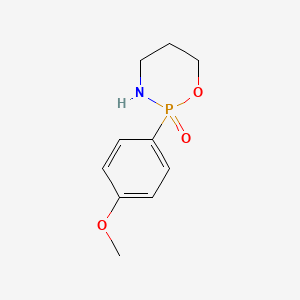
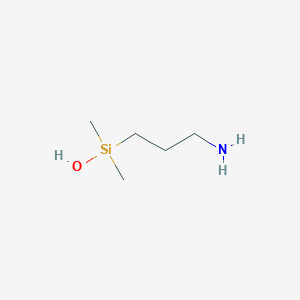

![[1,3]Thiazolo[4,5-G]phthalazine](/img/structure/B14246711.png)
